
Hydroxy-PEG4-CH2COOH
Overview
Description
Hydroxy-PEG4-CH2COOH is a hydrophilic compound composed of a hydroxyl (-OH) group, a tetraethylene glycol (PEG4) chain, and a terminal carboxylic acid (-COOH) group. Its molecular formula is C10H20O7, with a molecular weight of approximately 252.26 g/mol (or 266.29 g/mol when discrepancies arise due to structural variations in reported data) . The compound exhibits excellent water solubility and biocompatibility, attributed to the PEG4 chain, which reduces immunogenicity and enhances stability in biological systems. The hydroxyl and carboxylic acid groups provide reactive sites for conjugation, enabling applications in:
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-CH2COOH is synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The hydroxyl group of the PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability during storage and shipping .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG4-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to form stable amide bonds
Esterification: The hydroxyl group can be further derivatized or replaced with other reactive functional groups.
Common Reagents and Conditions
EDC: Used as a coupling agent to activate the carboxylic acid for reaction with amines.
HATU: Another coupling agent that facilitates the formation of amide bonds.
DCC (Dicyclohexylcarbodiimide): Used in esterification reactions
Major Products Formed
The major products formed from these reactions are stable amide or ester linkages, which are useful in various applications such as drug delivery and bioconjugation .
Scientific Research Applications
Chemistry
Linker for Synthesis:
Hydroxy-PEG4-CH2COOH is widely used as a linker in the synthesis of complex molecules and polymers. Its ability to form stable amide or ester bonds with primary amines allows for the construction of intricate molecular architectures.
Table 1: Comparison of Linker Efficiency
Linker Type | Stability | Solubility | Application Area |
---|---|---|---|
This compound | High | Excellent | Drug delivery, bioconjugation |
Methoxy-PEG4 | Moderate | Good | Drug formulation |
Hydroxy-PEG6 | High | Excellent | Biopharmaceuticals |
Biology
Bioconjugation:
In biological research, this compound facilitates the conjugation of proteins, peptides, and other biomolecules. This enhances their solubility and stability, making them more effective in various assays and therapeutic applications.
Case Study: Protein Stability Enhancement
A study demonstrated that conjugating antibodies with this compound significantly improved their stability and solubility in physiological conditions, leading to enhanced therapeutic efficacy in vivo .
Medicine
Drug Delivery Systems:
this compound is instrumental in developing advanced drug delivery systems such as antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via this compound, researchers can target specific cells more effectively, reducing side effects and improving treatment outcomes.
Table 2: Applications in Drug Delivery
Application | Description |
---|---|
Antibody-drug conjugates | Targeted delivery of cytotoxic agents to specific cells |
Controlled release formulations | Sustained release of drugs over extended periods |
Enhanced bioavailability | Increased absorption and efficacy of therapeutic agents |
Industry
Cosmetics and Pharmaceuticals:
In industrial applications, this compound is utilized for formulating various products due to its ability to enhance texture and stability. It is commonly found in cosmetics and pharmaceutical formulations where solubility and stability are critical.
Safety and Hazards
This compound is generally considered safe for use in laboratory settings; however, standard safety precautions should be observed when handling chemical compounds. Proper storage conditions include keeping the compound dry and protected from light.
Mechanism of Action
The mechanism of action of Hydroxy-PEG4-CH2COOH involves its ability to form stable amide or ester bonds with other molecules. The hydrophilic PEG spacer increases solubility in aqueous media, making it an ideal linker for various applications. The terminal carboxylic acid reacts with primary amine groups in the presence of activators, forming stable amide bonds that enhance the stability and functionality of the resulting compounds .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
a. m-PEG4-CH2COOH (CAS: 16024-66-1)
- Structure : Methoxy-PEG4-CH2COOH (replaces the hydroxyl group with methoxy (-OCH3)).
- Molecular Formula : C11H22O7 .
- Molecular Weight : 266.29 g/mol .
- Key Differences :
- Applications: Preferred for surface coatings where non-reactive termini are advantageous .
b. Hydroxy-PEG3-CH2COOH (CAS: 51951-05-4)
- Structure : Shorter PEG chain (3 ethylene oxide units).
- Molecular Formula : C8H16O6 (estimated) .
- Molecular Weight : ~220.21 g/mol .
- Key Differences :
Functional Analogs
a. Fmoc-NH-PEG2-CH2COOH (CAS: 166108-71-0)
- Structure : Incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a shorter PEG2 chain.
- Molecular Formula: C21H23NO6 .
- Molecular Weight : 385.41 g/mol .
- Key Differences :
b. NHS-PEG7-COOH
- Structure : Longer PEG7 chain with an NHS ester for active ester conjugation.
- Molecular Formula: C23H41NO11 .
- Molecular Weight : ~507.58 g/mol .
- Key Differences: Reactivity: NHS ester allows rapid conjugation with amines, offering faster reaction kinetics than this compound . Applications: Ideal for labeling proteins and antibodies in diagnostic assays .
Comparative Data Table
Biological Activity
Hydroxy-PEG4-CH2COOH is a polyethylene glycol (PEG)-based compound that has gained attention for its application in drug delivery systems, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 218.25 g/mol. It features a hydroxyl group at one end, enhancing its hydrophilicity and solubility in biological systems. The synthesis typically involves the reaction of PEG with various carboxylic acids, resulting in a compound that can be easily modified for various applications.
This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that can induce targeted protein degradation by recruiting an E3 ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. The incorporation of this compound into PROTACs enhances their solubility, stability, and bioavailability, thereby improving their pharmacokinetic profiles.
Biological Activity
The biological activity of this compound is characterized by several key attributes:
- Enhanced Solubility : The PEG moiety significantly increases the solubility of conjugated drugs in aqueous environments, which is crucial for effective drug delivery.
- Improved Pharmacokinetics : Studies have shown that compounds utilizing this compound exhibit prolonged circulation times in vivo, reducing the frequency of administration required for therapeutic efficacy .
- Reduced Immunogenicity : The PEGylation process minimizes the immune response against therapeutic agents, allowing for safer applications in clinical settings .
Case Studies
Several studies highlight the effectiveness of this compound in various therapeutic contexts:
Case Study 1: PROTAC Development
A recent study demonstrated the synthesis of PROTACs using this compound as a linker. These PROTACs showed selective degradation of target proteins with high efficiency (up to 90% degradation observed) after treatment periods ranging from 4 to 16 hours .
Case Study 2: Anticancer Applications
Research involving PEG-based drug conjugates indicated that this compound can enhance the anticancer efficacy of chemotherapeutic agents. In vitro assays revealed that PEGylated drugs exhibited lower cytotoxicity while maintaining therapeutic activity against cancer cell lines .
Comparative Analysis with Other Compounds
The following table summarizes the unique features and biological activities of this compound compared to related compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
This compound | Hydroxyl group enhances solubility | Effective in PROTAC synthesis; improved drug delivery |
BnO-PEG4-CH2COOH | Benzyloxy group allows versatile modifications | Enhanced stability and biocompatibility |
Fmoc-NH-PEG4-CH2COOH | Fmoc-protected amine for reversible protection | Useful in peptide synthesis |
Maleimide-PEG4 | Enables selective conjugation with thiols | Targeted delivery applications |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Hydroxy-PEG4-CH2COOH with high purity?
- Answer : Synthesis typically involves coupling PEG derivatives with carboxylic acid precursors under controlled pH and temperature. For example, esterification or amidation reactions can be optimized using catalysts like EDC/NHS. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via dialysis or size-exclusion chromatography ensures removal of unreacted reagents. highlights the importance of pH control in analogous syntheses, while emphasizes analytical validation of intermediates .
Q. How can this compound be effectively characterized to confirm its molecular structure and purity?
- Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify PEG chain integrity and the carboxylic acid moiety. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) validates functional groups. Purity should be assessed via reverse-phase HPLC with UV detection. stresses the need for consistent terminology and validated analytical methods in chemical reporting .
Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?
- Answer : Solubility depends on pH (due to the carboxylic acid group), temperature, and solvent polarity. Stability studies should assess hydrolysis or oxidation under storage conditions (e.g., light exposure, temperature). Use dynamic light scattering (DLS) or UV-vis spectroscopy to monitor aggregation. recommends using databases like SciFinder to compare solvent compatibility data for PEG derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for conjugating this compound to biomolecules (e.g., proteins, peptides)?
- Answer : Design a factorial experiment to test variables: pH (4–7), molar ratios (1:1 to 1:5), and reaction time (2–24 hours). Use MALDI-TOF MS or SDS-PAGE to quantify conjugation efficiency. ’s PICO framework (Population: biomolecules; Intervention: conjugation conditions) aids in structuring this optimization .
Q. What strategies resolve discrepancies in hydrodynamic radius measurements of PEGylated compounds across different analytical techniques?
- Answer : Cross-validate using DLS, size-exclusion chromatography (SEC), and small-angle X-ray scattering (SAXS). Account for solvent viscosity and temperature effects. underscores the need to analyze methodological contradictions and instrument-specific biases .
Q. How should researchers design experiments to assess the impact of PEG chain length (e.g., PEG4 vs. PEG8) on drug delivery efficacy using this compound?
- Answer : Conduct comparative in vitro/in vivo studies with controlled variables (e.g., drug loading, release kinetics). Use fluorescence tagging for tracking biodistribution. ’s ethical guidelines ensure reproducibility and transparency in animal or cell-based studies .
Methodological and Data Management Questions
Q. What protocols ensure reproducible synthesis and characterization of this compound across laboratories?
- Answer : Standardize protocols using IUPAC guidelines, document batch-specific variables (e.g., reagent lot numbers), and share raw data (NMR, HPLC chromatograms) via repositories like Chemotion (). highlights the importance of metadata annotation for cross-lab reproducibility .
Q. How can researchers integrate this compound into multi-step reaction schemes without compromising its acid-sensitive groups?
- Answer : Employ protective group strategies (e.g., tert-butyl esters for carboxylic acids) during upstream reactions. Use real-time pH monitoring and inert atmospheres. ’s analytical workflows help identify degradation products .
Q. Literature and Data Analysis
Q. What are best practices for conducting a systematic literature review on PEG-carboxylic acid derivatives?
- Answer : Use Boolean searches in Web of Science or Reaxys with keywords: “PEG4-CH2COOH,” “bioconjugation,” and “drug delivery.” Filter by publication date (last 10 years) and impact factor. and provide guidance on critical appraisal of sources .
Q. How should researchers address conflicting data on the cytotoxicity of PEGylated compounds in existing literature?
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGMHPJRDKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431083 | |
Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70678-95-4 | |
Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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